3-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione 3-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16534679
InChI: InChI=1S/C26H35NO3/c1-23(2)19-7-6-18-17(24(19,3)11-10-20(23)28)9-13-25(4)16(8-12-26(18,25)5)15-14-21(29)27-22(15)30/h6,14,16-17,19H,7-13H2,1-5H3,(H,27,29,30)
SMILES:
Molecular Formula: C26H35NO3
Molecular Weight: 409.6 g/mol

3-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione

CAS No.:

Cat. No.: VC16534679

Molecular Formula: C26H35NO3

Molecular Weight: 409.6 g/mol

* For research use only. Not for human or veterinary use.

3-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione -

Specification

Molecular Formula C26H35NO3
Molecular Weight 409.6 g/mol
IUPAC Name 3-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione
Standard InChI InChI=1S/C26H35NO3/c1-23(2)19-7-6-18-17(24(19,3)11-10-20(23)28)9-13-25(4)16(8-12-26(18,25)5)15-14-21(29)27-22(15)30/h6,14,16-17,19H,7-13H2,1-5H3,(H,27,29,30)
Standard InChI Key MBOKEBRRTSUMOO-UHFFFAOYSA-N
Canonical SMILES CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5=CC(=O)NC5=O)C)C)C

Introduction

The compound 3-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione is a complex organic molecule featuring a cyclopenta[a]phenanthrene core with multiple methyl groups and a pyrrole-2,5-dione moiety. This structure makes it a member of the oxosteroids class, known for diverse physiological roles and potential therapeutic applications .

Chemical Reactivity

The compound can undergo various chemical reactions typical for diketones and pyrrole derivatives. Common reagents include sodium borohydride for reduction and acetic anhydride for acetylation. Reaction conditions must be optimized to favor desired pathways while minimizing side reactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions and functional group introduction, requiring careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product.

Mechanism of Action

The compound interacts with biological targets such as enzymes or receptors, potentially modulating enzymatic activity or influencing signaling pathways. Its structural features allow it to participate in various biochemical pathways, which may affect cellular processes related to inflammation and cancer cell proliferation.

Potential Applications

Given its unique structure and biological activities, this compound has potential applications in medicinal chemistry and biochemistry. It is of interest in research related to inflammation and cancer, where compounds with similar structures have shown promise .

Research Findings and Future Directions

Research on this compound is ongoing, focusing on its interactions with biomolecules and potential therapeutic applications. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine binding affinities and modes of interaction. Future studies may explore structural modifications to enhance its biological activities, contributing to innovative therapeutic strategies.

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